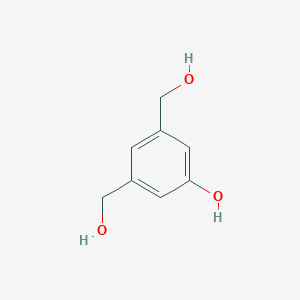

3,5-Di(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFWPXJYAIJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364030 | |

| Record name | 3,5-Di(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153707-56-3 | |

| Record name | 3,5-Di(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3,5-Di(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di(hydroxymethyl)phenol, a versatile aromatic diol with significant applications in medicinal chemistry, polymer science, and as a synthetic building block. The document details a modern, scalable, and safe synthesis route, moving away from hazardous reagents. It presents a thorough characterization of the compound's physicochemical and spectral properties, supported by tabulated data for easy reference. Detailed experimental protocols for its synthesis and purification are provided, along with graphical representations of the synthetic pathway to aid in laboratory implementation. This guide is intended to be a valuable resource for researchers and professionals engaged in fields requiring the use of this important molecule.

Introduction

This compound, also known as 5-hydroxy-1,3-benzenedimethanol, is a key intermediate in the synthesis of a variety of complex molecules. Its trifunctional nature, possessing a phenolic hydroxyl group and two primary benzylic alcohols, allows for diverse chemical modifications, making it an attractive component in the design of dendrimers, ligands for metal complexes, and biologically active compounds.[1][2] The phenol moiety is a recurring and significant scaffold in a vast number of approved pharmaceuticals, highlighting the importance of phenol-containing building blocks in drug discovery and development. This guide focuses on a robust and scalable synthetic method that avoids the use of hazardous reducing agents like lithium aluminum hydride (LAH), which have been traditionally employed.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various chemical processes.

| Property | Value | Reference |

| IUPAC Name | 3,5-bis(hydroxymethyl)phenol | [3] |

| CAS Number | 153707-56-3 | [3][4] |

| Molecular Formula | C₈H₁₀O₃ | [3][4] |

| Molecular Weight | 154.16 g/mol | [3] |

| Melting Point | 92-95 °C | |

| Boiling Point | 399.6 °C at 760 mmHg (Predicted) | |

| Density | 1.334 g/cm³ (Predicted) | |

| Solubility | Soluble in water, methanol, ethanol, and acetone. | |

| XLogP3-AA | -0.2 | [3] |

| Hydrogen Bond Donor Count | 3 | [3][4] |

| Hydrogen Bond Acceptor Count | 3 | [3][4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis of this compound

The recommended synthetic route for this compound is a three-step process starting from commercially available 5-hydroxyisophthalic acid. This method is designed for scalability and safety, avoiding the use of hazardous reagents.[1][2]

Synthesis Workflow

Caption: Scalable synthesis of this compound.

Experimental Protocols

Step 1: Esterification of 5-Hydroxyisophthalic Acid

This step involves the conversion of the di-carboxylic acid to its corresponding dimethyl ester.

-

Reagents and Materials:

-

5-Hydroxyisophthalic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a suspension of 5-hydroxyisophthalic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.[5]

-

Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 15 hours with continuous stirring.[2]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.[2]

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-hydroxyisophthalate as a solid.[2]

-

Step 2: Benzylation of Dimethyl 5-hydroxyisophthalate

The phenolic hydroxyl group is protected as a benzyl ether to prevent its reduction in the subsequent step.

-

Reagents and Materials:

-

Dimethyl 5-hydroxyisophthalate

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve dimethyl 5-hydroxyisophthalate in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

To the stirred suspension, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 5-(benzyloxy)isophthalate.

-

Step 3: Reduction of Dimethyl 5-(benzyloxy)isophthalate

The two ester groups are reduced to primary alcohols using sodium borohydride.

-

Reagents and Materials:

-

Dimethyl 5-(benzyloxy)isophthalate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve dimethyl 5-(benzyloxy)isophthalate in a mixture of THF and methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(benzyloxy)-1,3-bis(hydroxymethyl)benzene.

-

Step 4: Debenzylation to Yield this compound

The benzyl protecting group is removed by catalytic hydrogenation to afford the final product.

-

Reagents and Materials:

-

5-(Benzyloxy)-1,3-bis(hydroxymethyl)benzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad).

-

-

Procedure:

-

Dissolve 5-(benzyloxy)-1,3-bis(hydroxymethyl)benzene in ethanol in a flask suitable for hydrogenation.[6]

-

Carefully add 10% Pd/C to the solution.[7]

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).[6][7]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature overnight.[6]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification

The crude this compound can be purified by recrystallization.

-

Solvent System: A mixture of ethyl acetate and hexanes is a suitable solvent system for recrystallization.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Gradually add hexanes until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, during which crystals will form.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Spectral Properties

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons will appear as distinct signals in the aromatic region, while the methylene protons will be a singlet. The hydroxyl protons of the alcohol and phenol groups will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methylene carbons of the hydroxymethyl groups. The symmetry of the molecule will result in a specific number of distinct carbon signals. A predicted ¹³C NMR spectrum is available in the PubChem database.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3600-3200 (broad) | O-H stretching (phenolic and alcoholic) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600 and ~1470 | Aromatic C=C stretching |

| ~1250-1000 | C-O stretching (phenolic and alcoholic) |

UV-Visible (UV-Vis) Spectroscopy

In a suitable solvent like methanol or ethanol, the UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzene ring. For phenol itself, a λmax is observed around 270 nm. The substitution pattern of this compound will influence the exact position and intensity of the absorption bands.

Applications

This compound serves as a valuable precursor in several areas of chemical science and drug development:

-

Polymer Chemistry: It is a key monomer for the synthesis of poly(aryl ether) dendrimers and other hyperbranched polymers.[1]

-

Medicinal Chemistry: The phenolic core is a common motif in biologically active molecules, and the two hydroxymethyl groups provide handles for further chemical elaboration to create libraries of compounds for drug screening.

-

Ligand Synthesis: The three hydroxyl groups can act as coordination sites for metal ions, making it a useful building block for the synthesis of novel ligands and metal-organic frameworks (MOFs).[1]

Safety Information

Standard laboratory safety precautions should be followed when handling this compound and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound and all reagents used.

Conclusion

This technical guide has detailed a modern and scalable synthetic route to this compound, along with its key physicochemical and spectral properties. The provided experimental protocols are intended to be a practical resource for researchers in various scientific disciplines. The versatility of this molecule ensures its continued importance as a building block in the development of new materials and therapeutic agents.

References

- 1. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 2. ijsdr.org [ijsdr.org]

- 3. This compound | C8H10O3 | CID 1519415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

chemical structure and characteristics of 3,5-bis(hydroxymethyl)phenol

An In-depth Technical Guide to 3,5-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characteristics, synthesis, and potential biological relevance of 3,5-bis(hydroxymethyl)phenol. The information is intended for researchers, scientists, and professionals in the field of drug development and related chemical sciences.

Chemical Structure and Identifiers

3,5-bis(hydroxymethyl)phenol is a polyphenolic compound characterized by a phenol ring substituted with two hydroxymethyl groups at the 3 and 5 positions.

| Identifier | Value |

| IUPAC Name | 3,5-bis(hydroxymethyl)phenol[1] |

| CAS Number | 153707-56-3[1] |

| Molecular Formula | C₈H₁₀O₃[1] |

| Molecular Weight | 154.16 g/mol [1] |

| InChI | InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2[1] |

| InChIKey | IKFWPXJYAIJZES-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C=C(C=C1CO)O)CO[1] |

Physicochemical Characteristics

| Property | Value | Source |

| XLogP3-AA | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |

Synthesis

A scalable synthesis route for 3,5-bis(hydroxymethyl)phenol has been reported, starting from 5-hydroxy isophthalic acid. This method avoids the use of hazardous reagents like lithium aluminium hydride (LAH)[2]. The overall synthetic workflow is depicted below.

Experimental Protocols

The synthesis is a multi-step process involving esterification, benzylation, reduction, and debenzylation[2].

Stage 1: Esterification of 5-hydroxy isophthalic acid [2]

-

Charge a round-bottomed flask with 5-hydroxy isophthalic acid (100 grams) and methanol (500 ml) at room temperature.

-

Stir the mixture at an optimum speed.

-

Slowly add sulfuric acid (16 ml) to the reaction mixture at room temperature.

-

Increase the temperature to 70 °C and maintain the reaction for 15 hours.

-

After completion, distill off the methanol under vacuum.

-

Extract the compound with ethyl acetate.

-

Dry the organic layer with sodium sulfate and distill off the solvent under vacuum to obtain the product.

Stage 2: Benzylation of the phenolic group [2]

-

Dissolve the product from Stage 1 (100 grams) in DMF (500 ml) in a round-bottomed flask.

-

Add potassium carbonate (100 grams) to the flask at room temperature with optimum stirring.

-

Slowly add benzyl chloride (600 grams) to the reaction mixture at room temperature.

-

Raise the temperature to 80 °C and maintain for 15 hours.

-

After the maintenance period, add water (400 ml) to the reaction mass, which should induce the formation of a solid.

-

Filter the solid to obtain the benzylated compound.

Stage 3: Reduction of the ester groups [2]

-

Charge a round-bottomed flask with the product from Stage 2 (100 grams) and THF (1000 ml) at room temperature.

-

Cool the reaction mixture to 0 °C.

-

Add sodium borohydride (210 grams) in lots at 0 °C.

-

Slowly add BF₃ etherate (692.5 grams) to the reaction mixture at 0 °C.

Stage 4: Debenzylation to yield 3,5-bis(hydroxymethyl)phenol [2]

-

The benzylated diol obtained from the previous step is debenzylated using palladium on carbon (Pd/C) under a hydrogen (H₂) atmosphere to yield the final product, 3,5-bis(hydroxymethyl)phenol.

Spectroscopic Characterization

The characterization of 3,5-bis(hydroxymethyl)phenol and its derivatives has been reported using UV-Visible, IR, and NMR spectroscopy[2].

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-bis(hydroxymethyl)phenol was recorded in DMSO-d₆ at 400 MHz[2].

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 4.38 | singlet | 2H | -CH₂ |

| 4.39 | singlet | 2H | -CH₂ |

| 5.043 – 5.046 | triplet | 2H | -OH (hydroxymethyl) |

| 6.59 | singlet | 2H | Aromatic CH |

| 6.66 | singlet | 1H | Aromatic CH |

| 9.21 | singlet | 1H | -OH (phenol) |

¹³C NMR, IR, and Mass Spectrometry Data

Detailed experimental ¹³C NMR, IR, and mass spectrometry data for 3,5-bis(hydroxymethyl)phenol are not available in the cited literature.

Biological Activity and Signaling Pathways

While 3,5-bis(hydroxymethyl)phenol belongs to the class of polyphenols, which are known for a wide range of biological activities, specific studies on its direct biological effects and mechanisms of action are limited in the current literature. It has been mentioned to have clinical relevance in the treatment of allergies and is used in the synthesis of various biologically active products[2].

Phenolic compounds, in general, are known to modulate various cellular signaling pathways, particularly those involved in inflammation. These pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. It is plausible that 3,5-bis(hydroxymethyl)phenol, as a phenolic compound, could exhibit similar activities, though this has not been experimentally verified.

Below is a generalized diagram of a potential inflammatory signaling pathway that phenolic compounds can influence.

Applications

3,5-bis(hydroxymethyl)phenol serves as a key organic compound in several areas:

-

Polymer Chemistry: It is utilized in the synthesis of poly(aryl ether) dendrimers and monodendrons[2].

-

Organic Synthesis: It acts as an intermediate for synthesizing ligands and as a reagent for alkali metals[2].

-

Biologically Active Products: It is a precursor in the synthesis of various biologically active molecules[2].

Conclusion

3,5-bis(hydroxymethyl)phenol is a versatile polyphenolic compound with established synthetic routes and utility in materials science and organic synthesis. While its general class suggests potential biological activities, further research is required to elucidate its specific pharmacological effects and mechanisms of action. This guide provides a foundational understanding of the compound based on the current scientific literature, highlighting areas where further investigation is warranted.

References

The Versatile Phenolic Hub: A Technical Review of 3,5-Bis(hydroxymethyl)phenol Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(hydroxymethyl)phenol is a unique aromatic compound characterized by a central phenolic ring symmetrically substituted with two hydroxymethyl groups. This trifunctional architecture, possessing both a nucleophilic phenol and two primary alcohol functionalities, establishes it as a versatile building block in polymer chemistry and a potential scaffold in the design of novel bioactive molecules. Its utility stems from the ability to undergo a variety of chemical transformations, including etherification, esterification, and condensation reactions, allowing for the construction of complex macromolecular structures and functionalized derivatives. This technical guide provides a comprehensive literature review of the synthesis, applications, and potential of 3,5-bis(hydroxymethyl)phenol, with a focus on its role in the development of advanced materials and its nascent exploration in medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3,5-bis(hydroxymethyl)phenol is essential for its application in synthesis and materials science. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| CAS Number | 153707-56-3 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 93-94 °C | [3] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 60.7 Ų | [4] |

Synthesis of 3,5-Bis(hydroxymethyl)phenol

The efficient synthesis of 3,5-bis(hydroxymethyl)phenol is critical for its widespread application. While several methods have been reported, a key challenge has been the development of a safe and scalable process.

Traditional Reduction Method

Historically, 3,5-bis(hydroxymethyl)phenol has been synthesized via the reduction of dimethyl 5-hydroxyisophthalate. This method often employs powerful reducing agents like lithium aluminum hydride (LAH).[5] However, the use of LAH presents significant safety concerns, particularly on a large scale, and involves tedious workup procedures for product isolation.[5]

Scalable Synthesis via Sodium Borohydride Reduction

To address the limitations of the LAH method, a more scalable and safer synthetic route has been developed.[5] This process avoids the hazards associated with LAH by utilizing sodium borohydride as the reducing agent.

Experimental Protocol:

-

Esterification of 5-hydroxyisophthalic acid: 5-Hydroxyisophthalic acid is first converted to its methyl ester, dimethyl 5-hydroxyisophthalate. This is achieved by reacting the starting material with methanol in the presence of a catalytic amount of sulfuric acid at 70°C for 15 hours.[5] The product is then extracted with ethyl acetate.[5]

-

Benzylation of the phenolic hydroxyl group: The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is protected by benzylation to prevent its interference in the subsequent reduction step.[5]

-

Reduction of the ester groups: The benzylated intermediate is then reduced using sodium borohydride to yield the corresponding diol.[5]

-

Debenzylation: The final step involves the removal of the benzyl protecting group via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the desired 3,5-bis(hydroxymethyl)phenol.[5]

This scalable synthesis provides a practical and safer alternative for producing large quantities of 3,5-bis(hydroxymethyl)phenol, thereby facilitating its use in various applications.

Applications in Polymer Chemistry: The Foundation for Dendritic Architectures

A primary and well-established application of 3,5-bis(hydroxymethyl)phenol is in the synthesis of hyperbranched polymers, particularly poly(aryl ether) dendrimers.[6][7] Dendrimers are highly branched, monodisperse macromolecules with a defined architecture, making them attractive for applications in drug delivery, catalysis, and materials science. The trifunctional nature of 3,5-bis(hydroxymethyl)phenol makes it an ideal monomer unit (an AB₂-type monomer) for the construction of these complex structures.

Convergent Synthesis of Poly(aryl ether) Dendrimers

A highly efficient convergent approach for the synthesis of poly(aryl ether) dendrimers has been developed using a derivative of 3,5-bis(hydroxymethyl)phenol.[6][7] This method involves the stepwise growth of dendritic fragments (monodendrons) that are then coupled to a central core.

Experimental Workflow:

The convergent synthesis of poly(aryl ether) dendrimers from a 3,5-bis(hydroxymethyl)phenol derivative can be visualized as a repeating two-step process.

Caption: Convergent synthesis workflow for poly(aryl ether) dendrimers.

Experimental Protocol for Monodendron Synthesis:

-

Preparation of the Activated Monomer: 3,5-Bis(hydroxymethyl)phenol is first converted into an activated and protected A₂B monomer, such as 3,5-bis(bromomethyl)phenyl hexadecanesulfonate.[6]

-

Coupling Step: Two equivalents of a phenol-terminated monodendron (starting with a simple phenol for the first generation) are reacted with the protected A₂B monomer under mildly basic conditions (e.g., K₂CO₃).[7] This results in the formation of a larger, protected monodendron of the next generation.

-

Deprotection Step: The protecting group on the newly formed monodendron is removed using a strong base (e.g., NaOH) to regenerate a phenol-terminated monodendron, which can then be used in the next coupling step.[7]

This iterative two-step sequence allows for the rapid and efficient synthesis of monodendrons of various generations.

Characterization and Properties of Poly(aryl ether) Dendrimers

The resulting poly(aryl ether) dendrimers and their precursor monodendrons have been extensively characterized by various analytical techniques, confirming their well-defined, monodisperse nature.

| Generation | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| G1 Monodendron | > 1,000 | < 1.02 |

| G2 Monodendron | > 2,000 | < 1.02 |

| G3 Monodendron | > 4,000 | < 1.02 |

| G4 Monodendron | > 8,000 | < 1.02 |

| G5 Monodendron | > 13,000 | < 1.02 |

| G6 Monodendron | > 13,000 | < 1.02 |

| G3 Dendrimer | - | < 1.02 |

| G4 Dendrimer | - | < 1.02 |

Data extracted from Gitsov and Fréchet, 1999.[6]

The low polydispersity indices (<1.02) are a hallmark of a well-controlled, living polymerization process, which is a key advantage of this synthetic approach.

Applications in Drug Development and Medicinal Chemistry

While the application of 3,5-bis(hydroxymethyl)phenol in polymer chemistry is well-documented, its use as a scaffold in drug discovery is an emerging area with significant potential. The phenolic core and the two hydroxymethyl groups provide multiple points for chemical modification, allowing for the creation of libraries of compounds for biological screening.

Potential as a Scaffold for Bioactive Molecules

Phenolic compounds, in general, are known to exhibit a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[8] The 3,5-bis(hydroxymethyl)phenol scaffold offers a unique platform for the design of novel therapeutics. The hydroxyl groups can be derivatized to form ethers or esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[9] For instance, esterification can be used to create prodrugs that release the active phenolic compound in vivo.

Anticancer and Antimicrobial Potential of Related Structures

While direct biological activity data for 3,5-bis(hydroxymethyl)phenol is limited in the current literature, studies on closely related analogs provide insights into its potential. For example, 3,5-bis(1,1-dimethylethyl)phenol, which shares the same substitution pattern on the phenolic ring, has been shown to exhibit both anticancer and antimicrobial activities.[10] This suggests that the 3,5-disubstituted phenol motif may be a privileged scaffold for the development of new therapeutic agents. One study identified a tetrahydroquinoline derivative of a phenol that exhibited a strong inhibitory response against osteosarcoma cells with an IC₅₀ of 50.5 ± 3.8 µM, inducing cell death via apoptosis.[8][11]

Dendrimers in Drug Delivery

The poly(aryl ether) dendrimers synthesized from 3,5-bis(hydroxymethyl)phenol derivatives are promising candidates for drug delivery systems. Their well-defined structure, multivalency, and interior cavities allow for the encapsulation or conjugation of drug molecules. Amphiphilic dendrimers based on a poly(aryl ether) structure have been shown to self-assemble into nanomicelles that can encapsulate and facilitate the sustained release of chemotherapeutic drugs like doxorubicin, enhancing their penetration into cancer cells.[12][13]

Logical Relationship for Dendrimer-based Drug Delivery:

Caption: Drug delivery cascade using dendrimers derived from 3,5-bis(hydroxymethyl)phenol.

Future Perspectives and Conclusion

3,5-Bis(hydroxymethyl)phenol has been firmly established as a valuable and versatile building block in polymer chemistry, particularly for the synthesis of well-defined poly(aryl ether) dendrimers. The development of a scalable and safe synthetic route has further enhanced its accessibility for these applications.

The exploration of 3,5-bis(hydroxymethyl)phenol as a central scaffold in medicinal chemistry is still in its early stages. However, the inherent reactivity of its functional groups, coupled with the demonstrated biological activity of structurally related compounds, suggests a promising future in this domain. Future research should focus on the synthesis of diverse libraries of 3,5-bis(hydroxymethyl)phenol derivatives and their systematic screening against a range of biological targets. In particular, the tantalizing but currently unsubstantiated mention of its "clinical relevance in the treatment of allergies" warrants further investigation to identify the specific derivatives and mechanisms of action.[5]

References

- 1. 3,5-Di(hydroxymethyl)phenol | C8H10O3 | CID 1519415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-bis(hydroxymethyl)phenol | 2937-60-2 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. ijsdr.org [ijsdr.org]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol | Semantic Scholar [semanticscholar.org]

- 8. researchportal.tuni.fi [researchportal.tuni.fi]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modular amphiphilic poly(aryl ether)-based supramolecular nanomicelles: an efficient endocytic drug carrier - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Phenolic Chemistry: An In-depth Guide to the Early Research and Discovery of Hydroxymethylphenols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydroxymethylphenols, key precursors to the first fully synthetic polymers and a cornerstone of modern industrial chemistry, marked a pivotal moment in the late 19th and early 20th centuries. This technical guide delves into the seminal research that first brought these versatile molecules to light, offering a detailed look at the foundational experimental protocols, quantitative data from early studies, and the fundamental reaction mechanisms that govern their formation.

Introduction: The Birth of Phenol-Formaldehyde Condensation

The story of hydroxymethylphenols is intrinsically linked to the pioneering work on phenol-formaldehyde resins. In the late 19th century, chemists began exploring the reactions between phenols and aldehydes, leading to the discovery of resinous materials. This early work laid the groundwork for Leo Baekeland's invention of Bakelite in the early 1900s, the first commercially successful synthetic plastic, which is a polymer of phenol and formaldehyde.[1] The initial and crucial step in the formation of these resins is the production of hydroxymethylphenols, where one or more hydroxymethyl (-CH₂OH) groups are added to the phenol ring.

The primary reaction for the synthesis of hydroxymethylphenols is the Lederer-Manasse reaction , first described in 1894. This base- or acid-catalyzed reaction between phenol and formaldehyde yields a mixture of ortho-hydroxymethylphenol (saligenin) and para-hydroxymethylphenol. The position of the hydroxymethyl group on the phenol ring significantly influences the properties of the resulting polymers and has been a subject of study since these initial discoveries.

Early Synthetic Protocols and Methodologies

The earliest methods for synthesizing hydroxymethylphenols were characterized by their straightforward approach, typically involving the reaction of phenol with an aqueous solution of formaldehyde in the presence of a catalyst at mild temperatures.

The Lederer-Manasse Reaction: A Foundational Protocol

Objective: To synthesize a mixture of ortho- and para-hydroxymethylphenol.

Materials:

-

Phenol

-

Formaldehyde solution (formalin, typically ~40% aqueous solution)

-

Base catalyst (e.g., dilute sodium hydroxide or potassium hydroxide solution) or Acid catalyst (e.g., dilute hydrochloric acid)

-

Benzene (for separation)

-

Ether (for extraction)

Procedure:

-

A solution of phenol in an excess of dilute aqueous alkali was prepared in a reaction vessel.

-

An aqueous solution of formaldehyde was added to the phenol solution.

-

The reaction mixture was allowed to stand at a low temperature (e.g., room temperature) for an extended period, often several days, to allow for the slow condensation reaction to occur.

-

After the reaction period, the alkaline solution was neutralized with a dilute acid.

-

The resulting mixture, containing unreacted phenol and the hydroxymethylphenol isomers, was then subjected to an extraction with ether.

-

The ethereal extract was washed and dried, and the ether was subsequently evaporated to yield a crude mixture of the products.

-

Separation of the ortho and para isomers was achieved by fractional crystallization, often utilizing a solvent in which the two isomers exhibit different solubilities, such as benzene. The ortho isomer is generally more soluble in benzene than the para isomer.

This early protocol, while effective in producing hydroxymethylphenols, often resulted in a mixture of products, including di- and tri-substituted phenols, and the yields of the individual isomers were not always high.

Quantitative Analysis of Early Experiments

Early quantitative data on the synthesis of hydroxymethylphenols focused on the overall yield of the reaction and the ratio of the ortho and para isomers under different catalytic conditions.

A kinetic study of the base-catalyzed hydroxymethylation of phenol at 30°C under weakly alkaline conditions (pH 8.5-10.5) revealed that the para-position of the phenol nucleus is almost twice as reactive as the ortho-position. This results in a higher proportion of the para isomer in the product mixture.

| Parameter | Value | Conditions | Reference |

| ortho/para Reactivity Ratio | ~1:2 | Base-catalyzed (pH 8.5-10.5), 30°C | Based on kinetic studies |

| ortho/para Product Ratio | 1.10 | Base-catalyzed (NaOH or KOH), pH 8.5-10.5, 30°C |

It is important to note that the reaction conditions, particularly the pH and the nature of the catalyst, have a significant impact on the product distribution. For instance, in more strongly alkaline media, the ortho/para ratio can decrease.

Reaction Mechanisms and Pathways

The formation of hydroxymethylphenols proceeds through an electrophilic aromatic substitution mechanism. The nature of the electrophile and the activation of the phenol ring depend on whether the reaction is base- or acid-catalyzed.

Base-Catalyzed Mechanism

Under basic conditions, the phenol is deprotonated to form the highly nucleophilic phenoxide ion. The negative charge is delocalized onto the aromatic ring, particularly at the ortho and para positions, making them susceptible to electrophilic attack. Formaldehyde, the electrophile, then reacts with the activated ring.

Caption: Base-catalyzed formation of hydroxymethylphenol.

Experimental Workflow

The general workflow for the early synthesis and separation of hydroxymethylphenols can be visualized as a series of sequential steps.

Caption: Early experimental workflow for hydroxymethylphenols.

Conclusion

The early research into hydroxymethylphenols, driven by the quest for new materials, laid the critical groundwork for the development of phenolic resins and the broader field of polymer chemistry. The foundational work of chemists like Lederer and Manasse, though seemingly simple by modern standards, established the fundamental principles of phenol-formaldehyde condensation that are still relevant today. The ability to control the reaction conditions to favor the formation of specific isomers remains a key area of research, with implications for the design of advanced polymers with tailored properties. This in-depth look at the historical context, experimental methodologies, and reaction mechanisms provides a valuable perspective for contemporary researchers in the ongoing exploration of phenolic chemistry and its diverse applications.

References

An In-Depth Technical Guide to the Derivatives and Analogs of 3,5-Di(hydroxymethyl)phenol: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives and analogs of 3,5-Di(hydroxymethyl)phenol represent a promising class of compounds with a wide spectrum of potential therapeutic applications, including anticancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds. Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Phenolic compounds are a well-established class of molecules with significant therapeutic potential, known for their antioxidant, anti-inflammatory, and anticancer properties.[1] The core structure of this compound, with its symmetrically placed hydroxymethyl groups on a phenol backbone, offers a versatile scaffold for chemical modification to develop novel therapeutic agents.[2] The hydroxymethyl moieties can be readily derivatized to explore structure-activity relationships and optimize pharmacological profiles. This guide delves into the synthesis of various derivatives and analogs, presents available quantitative biological data, and explores the underlying molecular mechanisms of action.

Synthesis of this compound and its Derivatives

A scalable and safe synthesis of this compound has been developed to avoid the use of hazardous reagents like lithium aluminum hydride (LAH).[2]

Scalable Synthesis of this compound

A robust method starts from 5-hydroxy isophthalic acid. The key steps involve:

-

Esterification: The carboxylic acid groups of 5-hydroxy isophthalic acid are esterified, for example, by reacting with methanol in the presence of an acid catalyst like sulfuric acid.[2]

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected, for instance, by benzylation.[2]

-

Reduction of the Ester Groups: The methyl ester groups are reduced to hydroxymethyl groups using a milder reducing agent like sodium borohydride.[2]

-

Deprotection: The protecting group on the phenolic hydroxyl is removed, commonly by catalytic hydrogenation using palladium on carbon (Pd/C), to yield this compound.[2]

Experimental Protocol: Scalable Synthesis of this compound [2]

-

Step 1: Esterification of 5-hydroxy isophthalic acid. 5-hydroxy isophthalic acid is dissolved in methanol, and concentrated sulfuric acid is added slowly. The mixture is heated to 70°C for 15 hours. After completion, methanol is distilled off, and the product is extracted with ethyl acetate.

-

Step 2: Benzylation of the phenolic hydroxyl group. The product from Step 1 is treated with a benzylating agent.

-

Step 3: Reduction with Sodium Borohydride. The benzylated diester is reduced with sodium borohydride to obtain the diol.

-

Step 4: Debenzylation. The benzylated diol is debenzylated using Pd/C under a hydrogen atmosphere to yield 3,5-bis(hydroxymethyl)phenol.

Synthesis of Derivatives

The hydroxymethyl groups of this compound are amenable to various chemical transformations to generate a library of derivatives.

-

Halogenation: The hydroxyl groups can be converted to halogens (e.g., bromine) using reagents like phosphorus tribromide (PBr₃).[2]

-

Etherification: Williamson ether synthesis can be employed to introduce various alkyl or aryl groups.

-

Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters.

-

Amination: The hydroxyl groups can be converted to leaving groups and subsequently displaced by amines to produce aminomethyl derivatives.

Experimental Protocol: Synthesis of 3,5-Bis(bromomethyl)phenol [2]

To a solution of this compound, phosphorus tribromide is added, and the reaction is monitored for the formation of the dibrominated product.

Biological Activities and Quantitative Data

While extensive quantitative data for a wide range of specific this compound derivatives is still an area of active research, studies on structurally related phenolic compounds provide valuable insights into their potential biological activities.

Anticancer Activity

Phenolic compounds are known to exhibit cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis.[3]

One study on a tetrahydroquinoline derivative of a phenol reported a significant inhibitory effect on human osteosarcoma cells (U2OS) with an IC₅₀ value of 50.5 ± 3.8 µM.[3] This compound was found to induce apoptosis and inhibit cell migration.[3]

Table 1: Cytotoxicity of a Phenol Derivative against Human Osteosarcoma (U2OS) Cells

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | U2OS | Cell Viability Assay | 50.5 ± 3.8 | [3] |

Experimental Protocol: MTT Assay for Cell Viability [4][5][6]

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[7]

A study on scutellarin, a phenolic compound, reported its inhibitory effect on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, with IC₅₀ values for some of its derivatives ranging from 7.2 to 27.8 µM.[7] Another study on 3,5-diprenyl-4-hydroxyacetophenone, an analog, demonstrated inhibition of NO, TNF-α, IL-1β, and IL-6 production in LPS-stimulated macrophages.[8]

Table 2: Anti-inflammatory Activity of Phenolic Compounds

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Scutellarin Derivatives | LPS-induced NO production | RAW 264.7 | 7.2 - 27.8 | [7] |

| 3,5-diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | - | 26.00 ± 0.37 µg/mL | [8] |

Experimental Protocol: COX-2 Inhibition Assay [9][10][11]

-

Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme and a solution of the substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

-

Inhibitor Incubation: The test compounds are pre-incubated with the COX-2 enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Product Detection: The formation of the product (e.g., prostaglandin E₂) is measured using a suitable method, such as an ELISA kit.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

Phenolic compounds are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

The anticancer effects of phenolic compounds are often mediated through the modulation of signaling pathways that control cell cycle progression and apoptosis.

dot

References

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.5. MTT assay [bio-protocol.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Reactivity and Functional Groups of 3,5-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(hydroxymethyl)phenol is a versatile aromatic compound belonging to the polyphenol class.[1] Its unique trifunctional structure, featuring a phenolic hydroxyl group and two primary benzylic hydroxyl groups, makes it a valuable building block in various fields, including polymer chemistry, the synthesis of biologically active molecules, and drug development.[1][2] This guide provides a comprehensive overview of the reactivity of its functional groups, supported by experimental data and detailed protocols, to aid researchers in harnessing its synthetic potential.

The strategic placement of the three hydroxyl groups on the benzene ring dictates the molecule's reactivity. The phenolic hydroxyl group exhibits characteristic acidity and activates the aromatic ring for electrophilic substitution, while the two benzylic hydroxyl groups are amenable to oxidation and nucleophilic substitution reactions. This trifunctionality allows for the creation of complex molecular architectures, such as dendrimers and macrocycles.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 3,5-bis(hydroxymethyl)phenol is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| CAS Number | 153707-56-3 | [1] |

| Appearance | White solid | |

| Melting Point | 92-95 °C | [3] |

| Boiling Point | 399.6 °C at 760 mmHg | [3] |

| Density | 1.334 g/cm³ | [3] |

| pKa | Not available | |

| ¹³C NMR (Predicted) | See PubChem CID 1519415 | [1] |

| ¹H NMR (Predicted) | See Guidechem | [4] |

| IR Spectroscopy | See Section 2.1 |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-bis(hydroxymethyl)phenol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are typically observed as medium to strong absorptions between 1500-1600 cm⁻¹. A distinct C-O stretching band for the phenolic hydroxyl group is expected around 1220 cm⁻¹, while the C-O stretches for the benzylic alcohols are anticipated in the 1050-1150 cm⁻¹ range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 3,5-bis(hydroxymethyl)phenol would show distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl protons. The aromatic protons are expected to appear in the δ 6.8-7.4 ppm region. The protons of the two equivalent hydroxymethyl (-CH₂OH) groups would likely appear as a singlet around δ 4.5 ppm. The signals for the phenolic and benzylic hydroxyl protons can be broad and their chemical shifts are concentration and solvent dependent, typically appearing between δ 2.0 and 8.0 ppm.[4][6]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbon bearing the phenolic hydroxyl group is expected to have a chemical shift in the range of δ 155-160 ppm. The aromatic carbons would appear in the δ 100-140 ppm region. The carbon of the benzylic hydroxymethyl groups is anticipated to resonate around δ 65 ppm.

Reactivity of Functional Groups

The reactivity of 3,5-bis(hydroxymethyl)phenol is a composite of the individual reactivities of its phenolic and benzylic hydroxyl groups.

Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a more nucleophilic phenoxide ion. This group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

-

Williamson Ether Synthesis: The phenoxide ion can readily undergo O-alkylation with alkyl halides to form aryl ethers. This reaction is a cornerstone for the synthesis of poly(aryl ether) dendrimers using 3,5-bis(hydroxymethyl)phenol as a monomer.

-

Esterification: The phenolic hydroxyl group can be esterified using activated carboxylic acid derivatives like acid chlorides or anhydrides, typically in the presence of a base. Direct esterification with carboxylic acids is generally slow and requires harsh conditions.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily at the positions ortho and para to the hydroxyl group.

Benzylic Hydroxyl Groups

The two primary benzylic hydroxyl groups behave similarly to other primary alcohols but with enhanced reactivity at the benzylic position.

-

Oxidation: The benzylic alcohols can be selectively oxidized to aldehydes or further to carboxylic acids depending on the oxidizing agent and reaction conditions.

-

Etherification and Esterification: These hydroxyl groups can also undergo etherification and esterification reactions under standard conditions for primary alcohols.

-

Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups (e.g., tosylates) to facilitate nucleophilic substitution reactions.

Key Synthetic Applications and Experimental Protocols

3,5-bis(hydroxymethyl)phenol serves as a key intermediate in the synthesis of a variety of complex molecules.

Scalable Synthesis of 3,5-bis(hydroxymethyl)phenol

A scalable synthesis method avoids the use of hazardous reagents like lithium aluminum hydride (LAH).[1] The process starts from 5-hydroxyisophthalic acid.[1]

Experimental Protocol:

-

Esterification of 5-hydroxyisophthalic acid: 5-hydroxyisophthalic acid (100 g) is dissolved in methanol (500 ml) in a round-bottom flask. Concentrated sulfuric acid (16 ml) is slowly added. The mixture is heated to 70°C and stirred for 15 hours. After cooling, the methanol is removed under vacuum, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the dimethyl ester.[1]

-

Benzylation of the phenolic hydroxyl group: The dimethyl ester is benzylated to protect the phenolic hydroxyl group.

-

Reduction of the ester groups: The benzylated diester is then reduced to the corresponding diol using sodium borohydride.[1]

-

Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) to yield 3,5-bis(hydroxymethyl)phenol.[1]

Caption: Scalable synthesis workflow for 3,5-bis(hydroxymethyl)phenol.

Derivatization Reactions

A study on the derivatization of 3,5-bis(hydroxymethyl)phenol reported the following reactions with their corresponding yields:

| Reaction | Product | Yield (%) | Reference |

| Methylation | Benzyloxy-3,5-bis(methoxymethyl)benzene | - | [2] |

| Debenzylation (of a derivative) | 3,5-Dimethylphenol | 93.3 | [2] |

| Bromination | 3,5-bis(bromomethyl)phenol | 88.8 | [2] |

Experimental Protocol for Bromination:

-

3,5-bis(hydroxymethyl)phenol (10 g) is dissolved in dichloromethane (MDC) (400 ml) and cooled to 0°C.[2]

-

Phosphorus tribromide (15 g) is slowly added to the reaction mixture at 0°C.[2]

-

The temperature is raised to 37°C and maintained for 14 hours.[2]

-

The reaction mixture is then poured into a 10% sodium bicarbonate solution.[2]

-

The product is extracted with MDC, dried over sodium sulfate, and concentrated under vacuum to yield 3,5-bis(bromomethyl)phenol.[2]

Caption: Workflow for the bromination of 3,5-bis(hydroxymethyl)phenol.

Role in Drug Development and Biological Systems

While specific signaling pathways involving 3,5-bis(hydroxymethyl)phenol are not extensively documented, phenolic compounds, in general, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6] The derivatization of the hydroxyl groups can significantly modulate these activities.[7]

The trifunctional nature of 3,5-bis(hydroxymethyl)phenol makes it an attractive scaffold for creating libraries of compounds for drug screening. By selectively modifying the three hydroxyl groups, a diverse range of structures with varying physicochemical properties can be generated. These derivatives can then be evaluated for their biological activity against various targets. For instance, phenol derivatives have been investigated as potential therapeutics for osteosarcoma and other cancers.[8]

The synthesis of analogs of biologically active natural products is another area where 3,5-bis(hydroxymethyl)phenol can be employed. For example, stilbene derivatives, some of which are synthesized from phenolic precursors, have shown larvicidal, antifungal, and antibacterial activities.

Conclusion

3,5-bis(hydroxymethyl)phenol is a highly functionalized molecule with a rich and versatile chemistry. The distinct reactivity of its phenolic and benzylic hydroxyl groups allows for a wide array of chemical transformations, making it a valuable precursor in organic synthesis, polymer science, and medicinal chemistry. A thorough understanding of the reactivity of each functional group is crucial for designing synthetic strategies that leverage the unique structural features of this compound. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

- 1. 3,5-Di(hydroxymethyl)phenol | C8H10O3 | CID 1519415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. guidechem.com [guidechem.com]

- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Di(hydroxymethyl)phenol

Chemical Structure and Properties

-

IUPAC Name: 3,5-bis(hydroxymethyl)phenol

-

Molecular Weight: 154.16 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Di(hydroxymethyl)phenol. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 | Singlet | 1H | Phenolic -OH |

| ~6.8 - 7.0 | Singlet | 1H | Ar-H (at C4) |

| ~6.7 - 6.9 | Singlet | 2H | Ar-H (at C2, C6) |

| ~4.5 - 4.7 | Singlet | 4H | -CH₂- |

| ~5.0 - 5.5 | Broad Singlet | 2H | -CH₂OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-OH (C1) |

| ~142 | C-CH₂OH (C3, C5) |

| ~118 | C-H (C4) |

| ~112 | C-H (C2, C6) |

| ~65 | -CH₂OH |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretching (phenolic and alcoholic) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1300 - 1200 | Strong | C-O stretching (phenolic) |

| 1050 - 1000 | Strong | C-O stretching (alcoholic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 136 | [M - H₂O]⁺ |

| 125 | [M - CH₂OH]⁺ |

| 107 | [M - H₂O - CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shift of labile protons (e.g., -OH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

To confirm the identity of the hydroxyl protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH protons will disappear or significantly decrease in intensity.[3][4][5]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[6] Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean salt plate (for thin film).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern that is useful for structural elucidation.

-

Electrospray Ionization (ESI): This is a soft ionization technique commonly used for LC-MS, which typically results in a prominent molecular ion peak and less fragmentation.

-

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) is used to separate and detect the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. Alcohols and phenols often undergo characteristic fragmentation patterns such as alpha-cleavage and dehydration in the mass spectrometer.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C8H10O3 | CID 1519415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to Determining the Solubility of 3,5-Di(hydroxymethyl)phenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the solubility of 3,5-Di(hydroxymethyl)phenol in various common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable and reproducible data in their own laboratories.

Introduction

This compound is a phenolic compound of interest in various fields, including polymer chemistry and the synthesis of biologically active molecules.[1] Understanding its solubility in different organic solvents is a critical first step in formulation development, reaction optimization, and purification processes.[2] The presence of both a hydroxyl group and two hydroxymethyl groups on the benzene ring suggests a degree of polarity that will significantly influence its solubility profile. It is expected to be more soluble in polar solvents like alcohols and less soluble in non-polar hydrocarbon solvents.[2]

Experimental Protocol: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[3][4][5] This technique involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment:

-

This compound (ensure purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene) of high purity

-

Stoppered flasks or vials

-

Constant temperature bath or incubator

-

Orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[3][6]

-

Equilibration: Place the flasks in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C or 37 °C) and agitate using an orbital shaker. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[6] The time required to reach equilibrium should be determined experimentally by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

Sample Collection and Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[7] This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.[2][8]

-

Quantification: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or molarity.

Analytical Method Considerations:

For the quantitative analysis of phenolic compounds like this compound, HPLC is often the preferred method due to its specificity and sensitivity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified with a small amount of formic or acetic acid) and an organic modifier like methanol or acetonitrile is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.[8]

Alternatively, UV-Vis spectrophotometry can be used if this compound has a distinct chromophore and there are no interfering substances in the solvent.[5][9] A calibration curve must be prepared using standard solutions of known concentrations.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner. The following table serves as a template for presenting your results.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ketones | Acetone | 25 | ||

| Esters | Ethyl Acetate | 25 | ||

| Ethers | Tetrahydrofuran | 25 | ||

| Halogenated | Dichloromethane | 25 | ||

| Aromatic | Toluene | 25 |

Factors Influencing Solubility

Several factors can influence the measured solubility and should be carefully controlled during the experiment:

-

Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is crucial.[7]

-

Purity of Solute and Solvent: Impurities in either the this compound or the organic solvent can affect the solubility measurement.[7]

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, pH would be a critical factor due to the acidic nature of the phenolic hydroxyl group.[3]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the this compound being used.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for determining solubility using the shake-flask method.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 9. prometheusprotocols.net [prometheusprotocols.net]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3,5-Bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(hydroxymethyl)phenol is a phenolic compound characterized by a benzene ring substituted with one hydroxyl group and two hydroxymethyl groups. Its structure suggests a propensity for thermal decomposition through various reaction pathways, including dehydration, polymerization, and fragmentation of the aromatic ring. Understanding the thermal stability and degradation profile of this compound is crucial for its application in various fields, including polymer chemistry and drug development, where thermal processing or long-term storage at elevated temperatures may be required.

This technical guide outlines the expected thermal behavior of 3,5-bis(hydroxymethyl)phenol and provides detailed experimental protocols for its characterization using standard thermal analysis techniques.

Predicted Thermal Stability and Degradation Profile

Based on the thermal analysis of similar phenolic compounds and resins, the thermal degradation of 3,5-bis(hydroxymethyl)phenol is anticipated to occur in multiple stages.

-

Initial Stage (Low Temperature): The initial degradation is likely to involve the loss of water molecules through intermolecular and intramolecular condensation of the hydroxymethyl groups, leading to the formation of ether linkages and potentially methylene bridges. This stage may also involve the sublimation of the compound.

-

Intermediate Stage (Moderate Temperature): As the temperature increases, the cleavage of the newly formed ether and methylene bridges is expected, along with the decomposition of the hydroxymethyl groups, which may release formaldehyde.

-

Final Stage (High Temperature): At higher temperatures, the degradation of the phenolic ring itself is likely to occur, leading to the formation of various aromatic and non-aromatic fragments, and ultimately, a carbonaceous char residue.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data from the thermal analysis of 3,5-bis(hydroxymethyl)phenol. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Probable Evolved Species |

| 1 | 100 - 250 | 10 - 20 | Water |

| 2 | 250 - 400 | 20 - 30 | Formaldehyde, Phenolic Oligomers |

| 3 | 400 - 600 | 30 - 40 | Phenol, Cresols, other aromatic fragments |

| Residue | > 600 | 10 - 20 | Char |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | 110 - 120 | 125 | 100 - 150 | Endothermic |

| Curing/Polymerization | 150 - 170 | 180 | -200 to -300 | Exothermic |

| Decomposition | > 250 | - | - | Endothermic/Exothermic |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 3,5-bis(hydroxymethyl)phenol by measuring its mass change as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of the 3,5-bis(hydroxymethyl)phenol sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.[1][2]

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) will indicate the onset and completion temperatures of degradation, as well as the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition of 3,5-bis(hydroxymethyl)phenol by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of the 3,5-bis(hydroxymethyl)phenol sample into an aluminum DSC pan.[3]

-

Hermetically seal the pan to prevent the loss of volatile components.[4]

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

The resulting DSC thermogram will show endothermic peaks for melting and boiling, and exothermic peaks for crystallization and polymerization/curing reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile degradation products of 3,5-bis(hydroxymethyl)phenol at different temperatures.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Place a small amount (approximately 1 mg) of the 3,5-bis(hydroxymethyl)phenol sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is connected to the GC inlet.

-

Pyrolyze the sample at a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to investigate the degradation products at different stages.

-

The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

Separate the degradation products using a suitable GC temperature program (e.g., initial temperature of 50 °C, ramped to 300 °C at 10 °C/min).

-

Identify the separated components using the mass spectrometer by comparing their mass spectra with a library database.[5][6][7]

Visualizations

Experimental Workflow

Caption: Workflow for Thermal Analysis.

Hypothetical Degradation Pathway

Caption: Proposed Degradation Pathway.

Conclusion